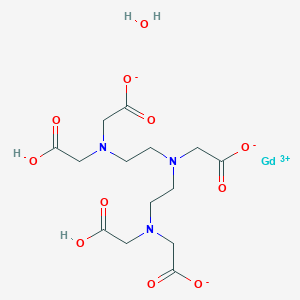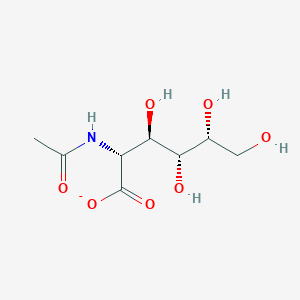
N-acetyl-D-galactosaminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-D-galactosaminate is a member of galactonates. It derives from a D-galactonate. It is a conjugate base of a N-acetyl-D-galactosaminic acid.
Scientific Research Applications
Role in Blood Group Determination
N-acetyl-D-galactosaminate plays a crucial role in blood group determination. Studies have shown that N-acetyl-D-galactosaminyltransferase, which transfers N-acetyl-D-galactosamine to specific receptors, is present in human serum and erythrocyte membranes. This enzyme is involved in the determination of blood group A antigenicity, as it was found in individuals with blood group A or AB but not in those with blood groups B or O (Kim, Perdomo, Bella, & Nordberg, 1971). Another study also confirmed the presence of an N-acetyl-D-galactosaminyltransferase in human milk from donors of blood type A or AB, highlighting its role in forming blood type A structural determinants (Kobata & Ginsburg, 1970).
Involvement in Cancer and Potential as a Drug Target
N-acetyl-D-galactosamine is implicated in cancer development and progression. UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), a member of the N-acetyl-D-galactosamine transferase family, is upregulated in several types of cancer. Abnormally glycosylated forms of mucin 1, a substrate of this enzyme, are used as biomarkers for breast cancer. Therefore, pp-GalNAc-T6 has potential as a target for chemotherapy (Banford & Timson, 2016).
Advances in Optical Sensors
This compound is crucial in the development of optical sensors for various applications. A review highlights the role of N-acetyl-β-d-hexosaminidases, which include N-acetyl-β-d-galactosamine, in developing fluorescence imaging and diagnostics methods. These methods have applications in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).
Enzymatic Synthesis and Glycoprotein Biosynthesis
N-acetyl-D-galactosamine is involved in the enzymatic synthesis of glycoproteins. An enzyme from sheep submaxillary gland catalyzes the transfer of N-acetyl-d-galactosamine from its uridine diphosphate derivative to protein acceptors, indicating its role in glycoprotein biosynthesis (McGuire & Roseman, 1967).
Biomedical Applications
In the biomedical field, N-acetyl-D-galactosamine has been studied for its role in treating diseases like Tay-Sachs and Sandhoff diseases. Research on the immobilization of β-d-N-acetyl-hexosaminidase (Hex, which acts on N-acetyl-D-galactosamine) on polylactic acid films shows promise for potential biotechnological and biomedical applications (Calzoni et al., 2021).
properties
Molecular Formula |
C8H14NO7- |
|---|---|
Molecular Weight |
236.2 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6+,7-/m1/s1 |
InChI Key |
LZKNVSNNPRQZJB-MVIOUDGNSA-M |
Isomeric SMILES |
CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)[O-] |
Canonical SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





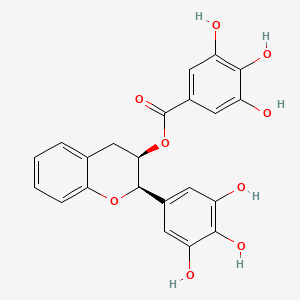
![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
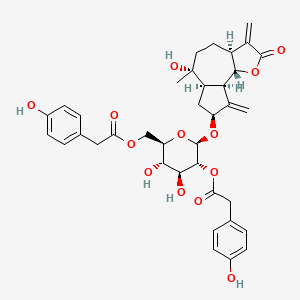
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
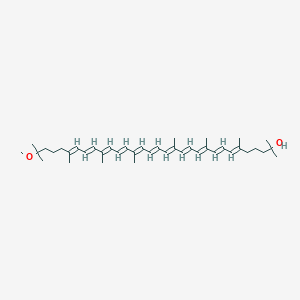

![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)
![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)

![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)
